N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique structure, which includes a chlorophenyl group, a phenylacetyl group, and a benzamide group. Its diverse applications make it an invaluable tool in various fields, including drug development and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide typically involves the reaction of 4-chlorobenzylamine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Similar structure but with a pyridinyl group instead of a phenylacetyl group.
2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: Contains a chromenyl group instead of a benzamide group.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO2/c23-18-12-10-17(11-13-18)15-24-22(26)20-9-5-4-8-19(20)21(25)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXXCUVBNNHJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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